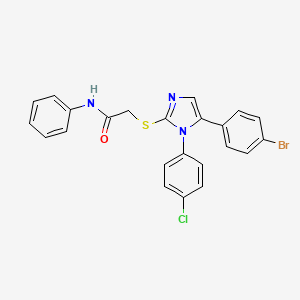

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

描述

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound featuring a 1H-imidazole core substituted at the 1- and 5-positions with halogenated aryl groups (4-chlorophenyl and 4-bromophenyl, respectively) and a thioether-linked acetamide moiety at the 2-position. This structure combines halogenated aromatic systems with a sulfur-containing bridge, which may enhance electronic and steric properties critical for biological interactions.

The compound’s molecular weight and formula can be inferred from structurally similar analogs: For example, a derivative with a 4-fluorophenyl and thiazol-2-yl group (C20H14BrFN4OS2) has a molecular weight of 489.4 . The target compound, substituting fluorine with chlorine and thiazol-2-yl with phenyl, would likely have a molecular weight near 500–510 g/mol.

属性

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrClN3OS/c24-17-8-6-16(7-9-17)21-14-26-23(28(21)20-12-10-18(25)11-13-20)30-15-22(29)27-19-4-2-1-3-5-19/h1-14H,15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBCRVOVKKVNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Core: The imidazole ring is often synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the imidazole ring or the aromatic halides, potentially yielding dehalogenated products.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both bromophenyl and chlorophenyl groups can enhance binding affinity and specificity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The imidazole ring is a common pharmacophore in many drugs, contributing to its biological activity.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

作用机制

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the aromatic halides can enhance binding through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

相似化合物的比较

Table 1: Key Structural Analogues and Properties

Halogenation Effects

- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and higher electronegativity compared to chlorine may enhance hydrophobic interactions in biological systems. For instance, compound 20 (4-bromophenyl) achieved an 89% synthesis yield, suggesting favorable reactivity under mild conditions . In contrast, dual chlorophenyl substitution (as in ) might improve metabolic stability but reduce solubility.

- Fluorophenyl and Methoxyphenyl : The 4-fluorophenyl and 4-methoxyphenyl groups in introduce electron-withdrawing and electron-donating effects, respectively, which could modulate electronic density on the imidazole ring, affecting binding to targets like cyclooxygenase (COX) enzymes .

Heterocyclic Modifications

- Benzoimidazole vs. Imidazole : Compound 15 incorporates a benzoimidazole core, which extends conjugation and may enhance π-π stacking interactions. Its IR spectrum confirmed C-Cl (741 cm⁻¹) and secondary amide (1653 cm⁻¹) stretches, critical for structural validation .

- Thiazolyl vs.

Spectroscopic and Computational Analysis

- IR spectra for 15 confirmed secondary amide (1653 cm⁻¹) and C-Cl (741 cm⁻¹) stretches, providing a benchmark for validating the target compound’s structure .

生物活性

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 524.9 g/mol. The structure features an imidazole ring, bromophenyl and chlorophenyl substituents, and a thioether linkage, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- Receptors : The presence of halogen atoms (bromine and chlorine) enhances binding affinity through hydrophobic interactions and halogen bonding, which may lead to improved efficacy against specific biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular:

- In vitro studies have shown promising results against Staphylococcus aureus and Escherichia coli.

- Molecular docking studies suggest that these compounds can bind effectively to bacterial enzymes, disrupting their function.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate effectiveness |

| Candida albicans | Variable effectiveness |

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various studies:

- Cell Line Studies : The compound has shown significant cytotoxicity against human breast adenocarcinoma cell lines (e.g., MCF7), with inhibition rates reported as high as 68.28% in certain derivatives.

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways involved in cell proliferation and survival.

| Cancer Cell Line | Cytotoxicity (%) |

|---|---|

| MCF7 | 68.28 |

| MDA-MB-231 | 62.95 |

Case Studies

- Antimicrobial Evaluation : A study on synthesized derivatives demonstrated that compounds similar to 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard testing methods such as the turbidimetric method.

- Anticancer Screening : In another investigation involving various substituted phenylacetamides, it was found that the presence of halogenated groups significantly enhanced the anticancer activity against breast cancer cell lines. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment.

常见问题

Advanced Research Question

- Substituent scanning : Synthesize analogs with halogens (Br, Cl), electron-donating (methoxy), or bulky groups (phenyl) at the 4-bromophenyl/4-chlorophenyl positions to assess steric/electronic effects .

- Free-Wilson analysis to quantify contributions of substituents to bioactivity.

- 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) to map electrostatic/hydrophobic fields influencing activity .

How should researchers optimize pharmacokinetic properties while maintaining bioactivity?

Advanced Research Question

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility without disrupting target binding .

- Prodrug strategies : Mask acetamide groups with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance bioavailability .

- Metabolic blocking : Fluorine substitution at metabolically labile positions (e.g., para to bromine) to reduce oxidative degradation .

What experimental designs address low reproducibility in synthetic protocols?

Advanced Research Question

- Robustness testing : Vary reagent purity (95–99%), humidity, and stirring rates using Plackett-Burman design to identify critical factors .

- Cross-lab validation : Collaborate with independent labs to replicate protocols, ensuring procedural transparency.

- Machine learning : Train models on historical reaction data to predict optimal conditions for novel substrates .

How can fluorescence spectroscopy be applied to study this compound’s interactions?

Advanced Research Question

- Quenching experiments : Use Stern-Volmer plots to analyze binding with serum albumin (e.g., BSA) via fluorescence quenching .

- FRET assays : Label target proteins with donor/acceptor fluorophores to monitor conformational changes upon compound binding.

- Solvatochromism studies : Measure emission shifts in solvents of varying polarity to infer electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。